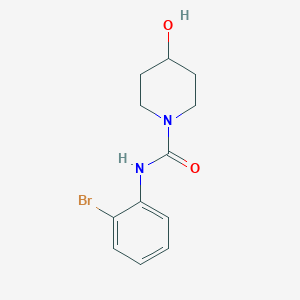
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-42165279, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound belongs to the class of piperidine carboxamide derivatives, which have been shown to possess potent and selective activity against certain ion channels and receptors in the brain.
作用機序
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By inhibiting the activity of these channels and receptors, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide can reduce neuronal excitability and synaptic transmission, leading to the attenuation of pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess potent analgesic and anticonvulsant effects in various preclinical models of neuropathic pain and epilepsy. This compound can also reduce anxiety-like behaviors in animal models, suggesting its potential use in the treatment of anxiety disorders. Additionally, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess good pharmacokinetic properties, including high oral bioavailability and good brain penetration.
実験室実験の利点と制限
One of the main advantages of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide is its potent and selective activity against certain ion channels and receptors in the brain, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Another potential direction is to optimize the chemical structure of this compound to improve its pharmacokinetic properties and reduce its potential for off-target effects. Finally, future studies could focus on the development of new drug delivery systems for N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
合成法
The synthesis of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide involves several steps, starting from the reaction of 2-bromobenzaldehyde with piperidine in the presence of a base to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently acylated with 4-hydroxybenzoic acid chloride to form the final product.
科学的研究の応用
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including neuropathic pain, epilepsy, and anxiety. In preclinical studies, this compound has been shown to possess potent and selective activity against certain ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission.
特性
IUPAC Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-4-11(10)14-12(17)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXLXWMAUAPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
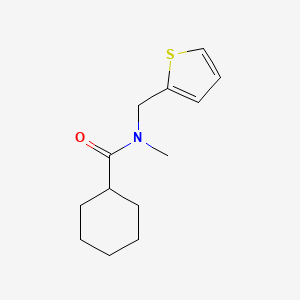
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
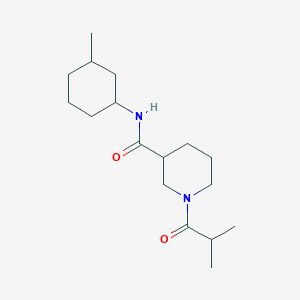


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
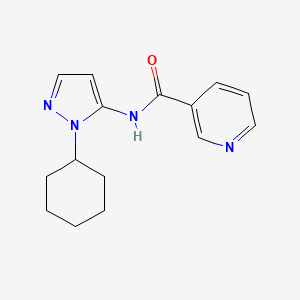
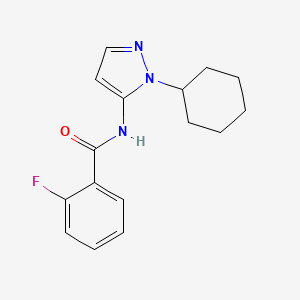
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)



